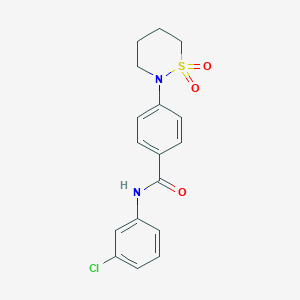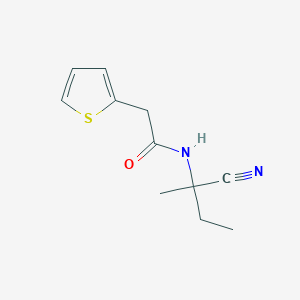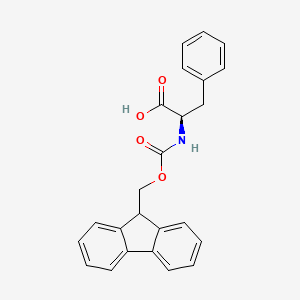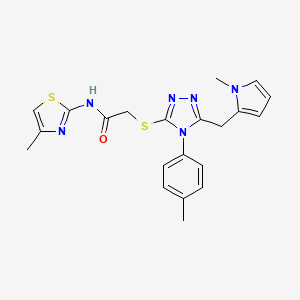![molecular formula C18H11N3O3S B2729046 N-(naphtho[1,2-d]thiazol-2-yl)-3-nitrobenzamide CAS No. 313405-24-2](/img/structure/B2729046.png)
N-(naphtho[1,2-d]thiazol-2-yl)-3-nitrobenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(naphtho[1,2-d]thiazol-2-yl)-3-nitrobenzamide is a chemical compound that has gained significant attention among researchers due to its potential applications in scientific research. This compound is commonly referred to as NTB and has been used in various studies to investigate its mechanism of action, biochemical and physiological effects, and potential future directions.
科学的研究の応用
Organic Light Emitting Diodes (OLEDs)
A study by García-López et al. (2014) detailed the synthesis and photophysical characterization of organotin compounds derived from Schiff bases, which are relevant to the development of OLEDs. The research focused on the synthesis of ligands and their in situ complexation with diphenyltin oxide, producing compounds with potential applications in electroluminescence. Preliminary studies showed that one of the synthesized compounds exhibited intrinsic electroluminescence properties, indicating its potential use in OLED technology (García-López et al., 2014).
Sensing of Hazardous Chemicals
Hu et al. (2016) developed a series of o-phenylenediamine (OPD) derivatives for the colorimetric and fluorescence sensing of phosgene, a toxic chemical agent. These sensors operate through a benzimidazolone-forming reaction, offering a method for the naked eye detection and fluorescence intensity enhancements of phosgene in the environment. This study presents an effective strategy for sensing hazardous chemicals using small organic dyes and nanofiber platforms, highlighting the versatility of naphthylamine derivatives in chemical sensing applications (Hu et al., 2016).
Biodesulfurization
Research by Furuya et al. (2001) explored the biodesulfurization capabilities of Mycobacterium phlei WU-F1 towards naphthothiophene and its derivatives. The study demonstrated the bacterium's ability to degrade these organosulfur compounds by selectively cleaving carbon-sulfur bonds, which is significant for reducing sulfur content in diesel fuels and mitigating environmental pollution. This work underscores the potential of microbial biocatalysts in the biodesulfurization of fossil fuels, contributing to cleaner energy production (Furuya et al., 2001).
特性
IUPAC Name |
N-benzo[e][1,3]benzothiazol-2-yl-3-nitrobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H11N3O3S/c22-17(12-5-3-6-13(10-12)21(23)24)20-18-19-16-14-7-2-1-4-11(14)8-9-15(16)25-18/h1-10H,(H,19,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WJLQOLFEICIPFL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC3=C2N=C(S3)NC(=O)C4=CC(=CC=C4)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H11N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(naphtho[1,2-d]thiazol-2-yl)-3-nitrobenzamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[(2-phenylethylamino)-sulfanylidenemethyl]benzamide](/img/structure/B2728963.png)

![7-(3-chlorobenzyl)-1-(2-ethoxyethyl)-3,9-dimethyl-1,4-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(7H,9H)-dione](/img/structure/B2728966.png)
![2-{2-[4-(2,6-dimethylphenyl)piperazino]ethyl}-7-nitro-2H-1,4-benzoxazin-3(4H)-one](/img/structure/B2728968.png)
![methyl 1-(2-(2,3-dihydrocyclopenta[b]indol-4(1H)-yl)acetyl)piperidine-4-carboxylate](/img/structure/B2728969.png)
![1-phenyl-N-(2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)methanesulfonamide](/img/structure/B2728970.png)
![5-((4-(3-Chlorophenyl)piperazin-1-yl)(3-methoxyphenyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2728971.png)
![N-(2,6-dimethylphenyl)-2-((2-(4-fluorophenyl)-5H-chromeno[2,3-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2728972.png)


![N-(3-chlorophenyl)-2-[(2-methylphenyl)imino]-1,3-thiazolane-3-carbothioamide](/img/structure/B2728979.png)
![[3-(Difluoromethyl)-1-methylpyrazol-4-yl]-[4-(5-fluoro-6-phenylpyrimidin-4-yl)piperazin-1-yl]methanone](/img/structure/B2728981.png)

![6-(4-methoxyphenyl)-3-methyl-N-(pyridin-2-ylmethyl)imidazo[2,1-b]thiazole-2-carboxamide](/img/structure/B2728985.png)